TCO-PEG4-TCO
Description
Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate is a synthetic compound characterized by a central 3,6,9,12-tetraoxatetradecane-1,14-diyl backbone, a polyether chain with four oxygen atoms spaced at three-carbon intervals. This backbone is flanked by two cyclooct-4-en-1-yl groups linked via carbamate (–OCONH–) bridges. The compound’s structure suggests applications in polymer chemistry, drug delivery systems, or as a crosslinker in biomaterials.
Properties
Molecular Formula |
C28H48N2O8 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2- |
InChI Key |
ZLDVUVLAIKSQGP-LEWNYYKSSA-N |
Isomeric SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
TCO-PEG4-TCO is typically synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with trans-cyclooctene (TCO) groups. The process often begins with the activation of PEG using a suitable linker, followed by the conjugation of TCO groups to the activated PEG. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the click chemistry reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to confirm its chemical structure and reactivity .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly selective and occurs rapidly without the need for a catalyst .
Common Reagents and Conditions
The IEDDA reaction between this compound and tetrazines is typically carried out in aqueous buffers at room temperature. The reaction conditions are mild, making it suitable for use in biological systems. Common reagents include tetrazine derivatives and various solvents to maintain the solubility of the reactants .
Major Products Formed
The major product formed from the reaction between this compound and tetrazines is a stable covalent adduct. This product is often used for labeling and imaging applications in biological research .
Scientific Research Applications
Chemistry
In chemistry, TCO-PEG4-TCO is used as a linker in the synthesis of complex molecules. Its ability to undergo click chemistry reactions with high efficiency makes it a valuable tool for constructing large molecular assemblies .
Biology
In biological research, this compound is employed for site-specific labeling of biomolecules. It is used to modify proteins, antibodies, and nucleic acids, enabling the study of their functions and interactions in living cells .
Medicine
In medicine, this compound is utilized in the development of targeted drug delivery systems. Its bioorthogonal reactivity allows for the precise conjugation of therapeutic agents to specific biomolecules, enhancing the efficacy and reducing the side effects of treatments .
Industry
In industrial applications, this compound is used in the production of advanced materials and sensors. Its ability to form stable covalent bonds with various substrates makes it suitable for creating durable and functionalized surfaces .
Mechanism of Action
The mechanism of action of TCO-PEG4-TCO involves its reactivity in the IEDDA reaction with tetrazines. The trans-cyclooctene groups in this compound undergo a cycloaddition reaction with tetrazines, forming a stable covalent bond. This reaction is highly selective and occurs rapidly, making it ideal for applications in biological systems where precise and efficient labeling is required .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s key structural and functional analogs include derivatives of the 3,6,9,12-tetraoxatetradecane-1,14-diyl scaffold with varying terminal groups. Below is a detailed comparison:
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate (CAS 212262-08-3)
- Structure : Features methanethiosulfonate (–SSO₂CH₃) terminal groups instead of carbamates.
- Molecular Formula : C₁₂H₂₆O₈S₄ (MW: 426.59 g/mol) .
- Reactivity : Thiol-reactive due to the methanethiosulfonate groups, enabling covalent conjugation with cysteine residues in proteins. This contrasts with the carbamate-linked cyclooctene in the target compound, which is less reactive toward thiols .
- Applications : Used as a crosslinker in protein labeling and bioconjugation, whereas the carbamate derivative may prioritize stability over reactivity.
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate (CAS 59256-52-9)
- Structure : Terminated with acrylate (–OCOCH=CH₂) groups.
- Reactivity : Polymerizes readily via UV or radical-initiated mechanisms, making it suitable for hydrogels or photoresists. The carbamate groups in the target compound lack this polymerization capability but offer hydrolytic resistance .
- Applications : Common in biomedical materials (e.g., tissue engineering scaffolds), whereas the carbamate derivative might be employed in controlled-release systems due to its slower degradation.
3,6,9,12-Tetraoxatetradecane-1,14-diamine (CAS 68960-97-4)
- Structure : Terminated with primary amine (–NH₂) groups.
- Molecular Formula : C₁₀H₂₄N₂O₄ (MW: 236.31 g/mol) .
- Reactivity : Amines enable nucleophilic reactions (e.g., with epoxides or carbonyls), whereas carbamates are more inert. The target compound’s carbamates may reduce toxicity compared to free amines .
- Applications : Used in polyamide/polyurea synthesis; the carbamate analog could serve as a biocompatible alternative in drug delivery.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dibenzoate (TTDB)
- Structure : Terminated with benzoate (–OCOC₆H₅) groups.
- The carbamate derivative’s cyclooctene groups might alter binding specificity due to increased hydrophobicity .
- Applications : Explored as a therapeutic ligand; the carbamate variant could optimize pharmacokinetics via cyclooctene-mediated targeting.
Biological Activity
The compound Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate is a bioorthogonal reagent known for its utility in various biological applications, particularly in the field of chemical biology and drug delivery systems. This article aims to explore its biological activity through a detailed examination of its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate is characterized by a complex structure that allows for specific interactions with biological molecules. Its structure can be represented as follows:
Where , , , and denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | TBD |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate exhibits bioorthogonal reactivity, particularly through its ability to participate in click chemistry reactions. This property allows it to selectively bind to specific biomolecules without interfering with native biological processes. The primary mechanisms include:
- Bioorthogonal Click Reactions : The compound can react with azides or other functional groups under physiological conditions.
- Targeted Delivery : It facilitates the delivery of therapeutic agents to specific cells or tissues by conjugating with targeting ligands.
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in vivo. For instance:
- Tumor Targeting : Research indicates that when administered to tumor-bearing mice, the compound successfully targets cancer cells through bioorthogonal reactions with tumor-specific markers .
- Biodistribution : Studies have shown significant accumulation in tumor tissues compared to healthy tissues, indicating its potential for targeted cancer therapies .
Case Study 1: Cancer Imaging
In a study involving colon carcinoma xenografts in BALB/c nude mice, Di(cyclooct-4-en-1-yl) was used as a part of a pretargeting strategy. Mice were injected with a TCO-modified antibody prior to administration of the compound. The results showed an 18% increase in tumor uptake compared to controls after one hour and up to 66% after 24 hours .
Case Study 2: Bacterial Detection
The compound has also been utilized in detecting gram-positive bacteria through bioorthogonal labeling techniques. By conjugating with vancomycin-TCO, it allowed for enhanced imaging of bacterial infections using magneto-fluorescent nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
